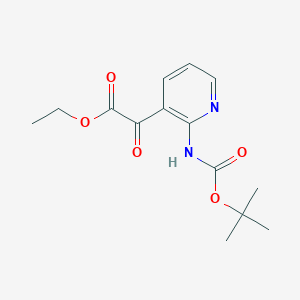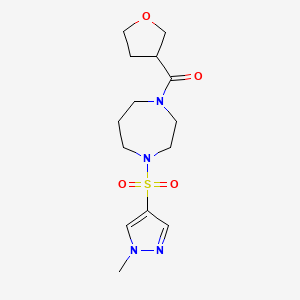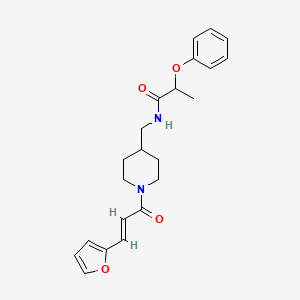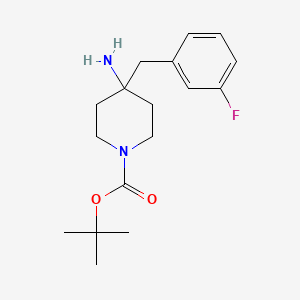
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone, commonly referred to as BDM, is a synthetic compound used in numerous scientific applications. BDM is a relatively new compound, first synthesized in the early 2000s, and has been used in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. BDM has been found to possess several unique properties, making it a useful tool for researchers in these fields.
科学研究应用
BDM has been used in numerous scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, BDM has been used as a fluorescent probe for the detection of hydrogen peroxide. In pharmacology, BDM has been used as a fluorescent marker for the detection of drugs in biological samples. In toxicology, BDM has been used in the detection of organophosphates and other toxic compounds.
作用机制
The mechanism of action of BDM is not yet fully understood. However, it is believed that BDM acts as a fluorescent probe due to its ability to absorb light at certain wavelengths and then emit light at a longer wavelength. This allows BDM to be used to detect certain compounds in biological samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDM are not yet fully understood. However, it is believed that BDM may be able to interact with certain proteins in the body, which could lead to changes in biochemical and physiological processes. Additionally, BDM may be able to interact with certain receptors in the body, leading to changes in physiological processes.
实验室实验的优点和局限性
One of the main advantages of using BDM in lab experiments is its ability to fluoresce under certain conditions, allowing it to be used as a fluorescent probe for the detection of certain compounds in biological samples. Additionally, BDM is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, one of the main limitations of using BDM in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are numerous potential future directions for research involving BDM. For example, further research could be conducted to better understand the biochemical and physiological effects of BDM, as well as its mechanism of action. Additionally, further research could be conducted to improve the solubility of BDM in water, making it easier to work with in lab experiments. Finally, further research could be conducted to explore the potential applications of BDM in other scientific fields, such as medicine and materials science.
合成方法
BDM is synthesized through a two-step process. In the first step, an aqueous solution of 2,4-dichlorophenylmethanone is reacted with 1H-1,2,4-triazole in the presence of sodium hydroxide. This reaction produces 2,4-dichlorophenylmethanone-1H-1,2,4-triazole, which is then reacted with dimethylamine in the presence of sodium hydroxide in the second step. This yields the desired product, 3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone.
属性
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O/c1-18(2)12-16-13(19(3)4)20(17-12)11(21)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONHGTLCRPCWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2788675.png)


![Methyl 2-hydroxy-2-methyl-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2788681.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)



![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)
![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole](/img/structure/B2788691.png)

![N-cyclohexyl-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2788694.png)
